Quinolin-8-yl 2-methylbenzoate
Description
Quinolin-8-yl 2-methylbenzoate (B1238997) represents a thoughtful hybridization of two important chemical moieties: a quinoline (B57606) scaffold and a benzoate (B1203000) ester. The strategic fusion of these two entities gives rise to a molecule with a unique electronic and steric profile, prompting its examination within various research contexts.
The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This status is attributed to its recurring presence in a multitude of pharmacologically active compounds. nih.govnih.gov The quinoline nucleus is a versatile pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. rsc.org Its structure allows for functionalization at various positions, leading to a vast chemical diversity that enables the fine-tuning of its biological and physical properties. rsc.org For instance, derivatives of 8-hydroxyquinoline (B1678124) are known for their metal-chelating properties and have been investigated for their potential in treating neurodegenerative diseases and as anticancer agents. researchgate.net The synthetic accessibility and the capacity for structural modification make the quinoline scaffold a frequent choice for the design of novel therapeutic agents. nih.govnih.gov
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. nih.gov They are prevalent in both natural and synthetic chemistry. In nature, they contribute to the fragrance of fruits and flowers. researchgate.net In the laboratory, the ester functionality is a key reactive group and a stable protecting group in multi-step organic syntheses. The synthesis of benzoate esters is often achieved through Fischer esterification, reacting benzoic acid with an alcohol in the presence of an acid catalyst. mdpi.com From a chemical biology perspective, the ester linkage can be designed to be cleavable by endogenous enzymes, which is a strategy used in the design of prodrugs to enhance bioavailability and targeted delivery. nih.gov The reactivity of benzoate esters, such as their susceptibility to hydrolysis and participation in reactions like the Claisen condensation, makes them versatile intermediates in the synthesis of more complex molecules. nih.gov
The design of Quinolin-8-yl 2-methylbenzoate is predicated on the principle of molecular hybridization, where two distinct pharmacophores are combined to create a new chemical entity with potentially synergistic or novel properties. The synthesis of such a compound would typically involve the esterification of 8-hydroxyquinoline with 2-methylbenzoyl chloride. A similar reaction, the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride, has been reported to proceed efficiently in the presence of a base like triethylamine (B128534). rsc.org
The academic exploration of this compound is driven by the potential biological activities arising from its constituent parts. The 8-hydroxyquinoline moiety is a known metal chelator, and this property is often linked to anticancer and antimicrobial activities. researchgate.net The introduction of the 2-methylbenzoate group can modulate the lipophilicity and steric bulk of the parent 8-hydroxyquinoline, which in turn can influence its cell permeability and interaction with biological targets. The methyl group on the benzoate ring can also influence the electronic properties of the ester, potentially affecting its stability and reactivity.
While specific research trajectories for this compound are not extensively documented in publicly available literature, the objectives for its study can be inferred from research on analogous compounds. A primary objective would be to synthesize and characterize the compound, confirming its structure using modern spectroscopic techniques. Following this, a key research trajectory would involve the evaluation of its biological activity. Given the properties of the quinoline scaffold, this would likely include screening for anticancer, antimicrobial, and enzyme inhibitory activities. For example, various N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NFκB signaling pathway, which is implicated in inflammation and cancer.
Another scholarly objective would be to investigate its coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the ester group can act as ligands for metal ions, forming metal complexes with potentially interesting photoluminescent or catalytic properties. The study of such complexes is a vibrant area of research.
The academic research paradigm for quinoline esters typically follows a well-established path. It begins with the design and synthesis of the target molecule, often involving the reaction of a substituted quinolinol with an appropriate acyl chloride or carboxylic acid. rsc.org The synthesis is usually followed by purification and comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray diffraction to unequivocally determine the molecular structure. nih.gov
Once the compound is synthesized and characterized, its physicochemical properties, such as solubility and stability, are often determined. The core of the research paradigm then shifts to the evaluation of its biological or material properties. In medicinal chemistry, this involves a battery of in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, antimicrobial activity against various pathogens, or inhibition of specific enzymes. For compounds showing promising activity, further studies may be conducted to elucidate their mechanism of action. In materials science, research may focus on the photophysical properties of the quinoline ester and its metal complexes, investigating their potential use in applications such as organic light-emitting diodes (OLEDs).
Data Tables
Table 1: Physicochemical Properties of Core Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Quinoline | C₉H₇N | 129.16 | Aromatic, heterocyclic, basic nitrogen atom, privileged scaffold in medicinal chemistry. nih.gov |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Aromatic carboxylic acid, precursor to benzoate esters. |
Table 2: Representative Examples of Substituted Quinoline Research
| Compound Type | Research Focus | Example Finding |
| Quinoline-2-carboxylic acid aryl esters | Anticancer activity | A synthesized aryl ester of quinoline-2-carboxylic acid showed cytotoxic effects on prostate cancer cell lines. |
| N-(quinolin-8-yl)benzenesulfonamides | NFκB pathway inhibition | Identified as potent inhibitors in high-throughput screens, suggesting a role in anti-inflammatory or anticancer applications. |
| 8-Hydroxyquinoline derivatives | Antiviral and antimicrobial activity | Derivatives have shown activity against various viruses and bacteria, often linked to metal chelation. researchgate.net |
Table 3: Common Synthetic Reactions for Ester Formation
| Reaction Name | Reactants | Catalyst/Conditions |
| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H₂SO₄), heat |
| Acylation with Acyl Chloride | Alcohol, Acyl Chloride | Base (e.g., pyridine, triethylamine) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKIHPDSZXCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Quinolin 8 Yl 2 Methylbenzoate
Esterification Strategies: Classical and Contemporary Approaches for Ester Linkage Formation
The formation of the ester bond is the cornerstone of synthesizing quinolin-8-yl 2-methylbenzoate (B1238997). This can be accomplished through both traditional and modern esterification techniques.
Direct Condensation and Esterification Reagents
Direct condensation of 8-hydroxyquinoline (B1678124) with 2-methylbenzoic acid represents a classical approach to forming quinolin-8-yl 2-methylbenzoate. This method typically requires a catalyst to facilitate the removal of water and drive the reaction towards the product. Acid catalysts are commonly employed for this purpose. For instance, new Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been developed and shown to be effective catalysts for esterification reactions. atlantis-press.comresearchgate.net These catalysts offer advantages such as good reactivity under mild conditions and easy recovery. atlantis-press.comresearchgate.net The yield of such reactions can be influenced by the specific acid catalyst used, with stronger acids generally leading to higher conversion rates. atlantis-press.com
Acyl Halide and Anhydride (B1165640) Mediated Syntheses
A highly effective and common method for the synthesis of this compound involves the use of more reactive derivatives of 2-methylbenzoic acid, such as its acyl halide or anhydride. The reaction of 2-methylbenzoyl chloride with 8-hydroxyquinoline in the presence of a base like triethylamine (B128534) is a representative example of this approach. vulcanchem.com This method is often preferred due to the high reactivity of the acyl chloride, which leads to good yields of the desired ester. rsc.orgrsc.org The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. vulcanchem.com
Similarly, anhydrides can be employed. For example, a method involving the reaction of 2-methyl-8-hydroxyquinoline with 4-formyl-2-methylbenzoate in acetic anhydride has been reported for the synthesis of a related derivative, demonstrating the utility of anhydrides in forming ester linkages with quinoline (B57606) moieties. nih.goviucr.org
| Reagent | Base/Catalyst | Solvent | Temperature | Yield | Reference |
| 2-methylbenzoyl chloride | Triethylamine | Anhydrous solvent | Not specified | Good | vulcanchem.com |
| 4-chlorobenzoyl chloride | Triethylamine | Acetonitrile (B52724) | 80 °C (Microwave) | Not specified | researchgate.net |
| Acetic anhydride | Not specified | Acetic anhydride | 423 K | Not specified | nih.goviucr.org |
Carbodiimide and Other Coupling Agent Methodologies
Modern synthetic chemistry offers a variety of coupling agents that facilitate ester formation under mild conditions. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used for this purpose. rsc.orgresearchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline. The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate. rsc.orgresearchgate.net
Other coupling agents like PyBop and HBTU have also been utilized in the acylation of similar quinoline systems, although in some cases, the use of the more reactive acid chloride proved to be more efficient. rsc.orgrsc.org The choice of coupling agent and reaction conditions can be critical, especially when dealing with substrates that have multiple reactive sites. rsc.orgrsc.orgresearchgate.net For instance, in the case of 2-amino-8-quinolinol, the use of EDCI and DMAP selectively yields the C8-ester. rsc.orgrsc.org
| Coupling Agent | Additive/Catalyst | Solvent | Key Feature | Reference |
| EDCI | DMAP | Not specified | Selective C8-esterification of 2-amino-8-quinolinol | rsc.orgrsc.org |
| DCC | DMAP | Not specified | General coupling for ester formation | |
| PyBop | Not specified | Not specified | Used for acylation of quinolines | rsc.orgrsc.org |
| HBTU | Not specified | Not specified | Used for acylation of quinolines | rsc.orgrsc.org |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound can also benefit from various catalytic strategies.
Transition Metal-Catalyzed Esterifications (e.g., Suzuki-Miyaura coupling applied to precursors)
While direct transition metal-catalyzed esterification between 8-hydroxyquinoline and 2-methylbenzoic acid is not commonly reported, transition metals are instrumental in synthesizing precursors or in related coupling reactions. For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. vulcanchem.com Although not a direct esterification, a palladium acetate-mediated coupling of 8-methylquinoline (B175542) with iodinated benzoate (B1203000) esters has been reported for analogous compounds, achieving yields of 50–80%. vulcanchem.com This highlights the potential of using transition metal catalysis to form the C-O bond in quinoline esters through precursor strategies.
Furthermore, the 8-aminoquinoline (B160924) group is a well-established bidentate directing group in transition metal-catalyzed C-H activation, enabling functionalization of the quinoline core. This broad utility of transition metals in quinoline chemistry suggests potential for developing novel catalytic esterification methods.
| Catalyst | Reaction Type | Precursors | Yield | Reference |
| Palladium acetate (B1210297) | Cross-coupling | 8-methylquinoline, iodinated benzoate esters | 50-80% | vulcanchem.com |
Organocatalytic Pathways and Their Mechanistic Insights
Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied. For instance, certain organic molecules can act as Lewis or Brønsted acids or bases to catalyze esterification reactions. As mentioned earlier, Brønsted-acidic ionic liquids derived from 8-hydroxyquinoline itself can catalyze esterification. atlantis-press.comresearchgate.net
Mechanistically, these catalysts work by activating either the carboxylic acid or the alcohol. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. A base catalyst, on the other hand, deprotonates the alcohol, making it a more potent nucleophile. The development of new organocatalysts for direct and efficient esterification remains an active area of research.
Biocatalytic and Enzymatic Syntheses
The intersection of biotechnology and organic synthesis has paved the way for enzymatic methods in creating complex molecules like quinolin-8-yl esters. These biocatalytic approaches offer high selectivity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis.
Lipases, in particular, have demonstrated significant utility. The lipase (B570770) B from Candida antarctica (CALB) is effective in the kinetic resolution of related quinoline compounds through selective acetylation. nih.gov In processes involving 2-(quinolin-8-yl)benzylalcohols, CALB facilitates highly selective acetylation, yielding esters with excellent enantioselectivity and conversions approaching 50%. nih.gov This chemoenzymatic dynamic kinetic resolution (DKR) strategy, which combines lipases with ruthenium catalysts, showcases the potential for producing specific atropisomers of quinoline-based esters. nih.gov
While direct enzymatic synthesis of this compound is not extensively documented, the use of enzymes for constructing the core quinoline structure is established. Porcine pancreas lipase (PPL) has been used to catalyze the Friedländer condensation, a key reaction in forming quinoline rings, demonstrating the versatility of lipases beyond simple esterification. researchgate.net Furthermore, oxidoreductases like monoamine oxidase (MAO-N) have been employed to aromatize tetrahydroquinolines into quinolines, and horseradish peroxidase (HRP) can catalyze the formation of 2-quinolones, highlighting a range of biocatalytic tools available for synthesizing quinoline-based scaffolds. acs.org
Table 1: Examples of Enzymes in Quinoline-Related Synthesis This table is interactive. Click on the headers to sort.
| Enzyme | Application | Substrate Type | Result | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic resolution via acetylation | 2-(Quinolin-8-yl)benzylalcohols | (R)-esters with high enantioselectivity | nih.gov |
| Porcine Pancreas Lipase (PPL) | Friedländer condensation | 2-Aminoaryl ketones/aldehydes | Synthesis of quinoline derivatives | researchgate.net |
| Monoamine Oxidase (MAO-N) | Aromatization | 1,2,3,4-Tetrahydroquinolines | Quinoline derivatives | acs.org |
Synthesis of Precursors: Quinolin-8-ol and 2-Methylbenzoic Acid Derivatives
The successful synthesis of this compound relies on the efficient preparation of its precursors: quinolin-8-ol and an activated form of 2-methylbenzoic acid.
Quinolin-8-ol (8-Hydroxyquinoline, 8-HQ): Quinolin-8-ol is a foundational precursor in the synthesis of a vast array of derivatives. scientific.netnih.gov Its synthesis and functionalization have been extensively studied. Improved methods for creating substituted quinolin-8-ol derivatives are continuously being developed to serve as ligands and building blocks for complex molecules. scientific.netresearchgate.net Synthetic strategies often involve multi-step reactions, such as the Skraup-Doebner-von Miller synthesis or Friedländer annulation, to construct the quinoline core, followed by functional group manipulations to introduce or modify substituents. nih.gov For instance, the Mannich reaction using 5-chloro-8-hydroxyquinoline, paraformaldehyde, and ciprofloxacin (B1669076) has been used to create hybrid molecules. nih.gov
2-Methylbenzoic Acid Derivatives: To facilitate esterification, 2-methylbenzoic acid must be converted into a more reactive derivative, typically an acid chloride or an activated ester. The most common precursor used in this context is 2-methylbenzoyl chloride . vulcanchem.com
The synthesis of 2-methylbenzoic acid itself can be achieved through methods like the carboxylation of an organometallic reagent. A notable route involves the lithiation of o-bromotoluene with n-butyllithium, followed by quenching with solid carbon dioxide, which can achieve yields as high as 83.8%. google.com For more complex derivatives, such as 4-bromoacetyl-2-methyl benzoic acid methyl ester, a multi-step sequence starting with the esterification of 4-bromo-2-methylbenzoic acid is employed. google.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Standard synthesis often involves the esterification of quinolin-8-ol with 2-methylbenzoyl chloride in the presence of a base like triethylamine under anhydrous conditions. vulcanchem.com Alternative methods, such as palladium-catalyzed cross-coupling, have also been reported to produce analogous compounds with yields ranging from 50–80%. vulcanchem.com
The optimization process involves systematically varying catalysts, solvents, temperature, and reagent stoichiometry. For example, in the phosphonation of a related quinolin-8-yl benzoate, researchers optimized the reaction by screening various photocatalysts, silver-based co-catalysts, oxidants, and solvents to achieve the highest yield. rsc.org A similar approach can be applied to the synthesis of the title compound.
Key parameters for optimization include:
Catalyst: For cross-coupling reactions, palladium acetate is a common choice. The catalyst loading is critical; typically, low molar percentages (e.g., 10 mol%) are screened. vulcanchem.comrsc.org
Solvent: The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (MeCN) can enhance reaction rates. vulcanchem.comrsc.org For a very similar amidation reaction to produce N-(quinolin-8-yl) 2-methylbenzamide, MeCN was found to provide the highest isolated yield (90%). rsc.org
Temperature: Reactions may be run at elevated temperatures (e.g., 130 °C) to drive them to completion. vulcanchem.com
Base: In acylation reactions, a non-nucleophilic base such as triethylamine is crucial to neutralize the HCl generated.
Table 2: Optimization of Reaction Conditions for a C-H Functionalization of Quinolin-8-yl Benzoate This table is interactive and based on data for a related reaction to illustrate the optimization process. rsc.org
| Entry | Photocatalyst (mol%) | Ag Catalyst (10 mol%) | Oxidant (2 equiv) | Solvent (1.0 mL) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | CH3CN | 55 |
| 2 | fac-Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | CH3CN | 60 |
| 3 | 4CzIPN (3) | Ag2CO3 | K2S2O8 | CH3CN | 45 |
| 4 | Ru(bpy)3Cl2 (3) | Ag2CO3 | K2S2O8 | CH3CN | 35 |
| 5 | Eosin Y (3) | Ag2CO3 | K2S2O8 | CH3CN | 15 |
| 6 | fac-Ir(ppy)3 (3) | AgNO3 | K2S2O8 | CH3CN | 48 |
| 7 | fac-Ir(ppy)3 (3) | Ag2O | K2S2O8 | CH3CN | 52 |
| 8 | fac-Ir(ppy)3 (3) | AgOAc | K2S2O8 | CH3CN | 41 |
| 9 | fac-Ir(ppy)3 (3) | Ag2CO3 | (NH4)2S2O8 | CH3CN | 40 |
| 10 | fac-Ir(ppy)3 (3) | Ag2CO3 | Oxone | CH3CN | 25 |
| 11 | fac-Ir(ppy)3 (3) | Ag2CO3 | K2S2O8 | DCE | 43 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reactions and Solvent Minimization
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of quinolines. researchgate.nettandfonline.com These reactions are often facilitated by heterogeneous catalysts or microwave irradiation, leading to high yields and simplified purification. tandfonline.comacs.org For example, the Friedlander annulation to produce polysubstituted quinolines can be performed under solvent-free conditions using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst. tandfonline.com In ester production, adopting solvent-free conditions can significantly lower chemical waste generation without compromising the product yield. acs.org When solvents are necessary, greener alternatives like water or ethanol (B145695) are preferred. researchgate.net
Microwave and Ultrasonic Assisted Synthetic Methods
The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can dramatically accelerate reaction rates, reduce reaction times, and increase yields, often under milder conditions than conventional heating.
Ultrasonic Assistance: Sonication has been employed for the rapid, one-pot synthesis of 2-substituted quinolines in water. researchgate.net The advantages of using ultrasound include higher yields, shorter reaction times (minutes instead of hours), and greater product purity. nih.govmdpi.com These eco-friendly attributes stem from the efficient energy transfer and the generation of localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov
Microwave Assistance: Microwave-assisted organic synthesis (MAOS) is a well-established green technique. It has been used for the solvent-free synthesis of quinoline derivatives, with reactions completing in as little as 30 minutes. tandfonline.com In the synthesis of quinoline-based carbohydrazides, microwave irradiation reduced reaction times to just 2-3 minutes while providing high yields. arabjchem.org This method eliminates the need for hazardous solvents and long reaction times associated with conventional methods. nih.govsemanticscholar.org
Table 3: Comparison of Conventional vs. Green Synthetic Methods for Quinoline Derivatives This table is interactive. Click on the headers to sort.
| Method | Conditions | Reaction Time | Yield | Green Advantage | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Reflux in ethanol | 5 hours | 55% | - | nih.gov |
| Ultrasonic Irradiation | Water, 60 °C | 1 hour | 96% | Faster, higher yield, green solvent | nih.gov |
| Conventional Heating | Toluene, 120 °C | 4 hours | Not satisfactory | - | mdpi.com |
| Microwave Irradiation | Solvent-free, 80 °C | 30-210 min | 22-93% | Faster, no solvent, recyclable catalyst | tandfonline.com |
| Conventional Heating | N/A | >12 hours | Moderate | - | mdpi.com |
Atom Economy and Waste Minimization in Ester Production
Atom economy is a core green chemistry metric that measures the efficiency of a chemical reaction in converting reactants into the desired product. Annulation protocols used to build the quinoline ring are often cited for their high atom economy. mdpi.comencyclopedia.pub In ester production, the choice of reagents is critical. Using activating agents that are incorporated into the final product or generate benign byproducts is preferred over those that create significant waste. researchgate.net
Waste minimization in industrial ester production is a practical application of these principles. Studies on rosin (B192284) ester manufacturing have identified key areas for waste reduction, including:
Minimizing Defects: Reducing the formation of off-spec products (e.g., incorrect color or size) through better process control. scispace.comugm.ac.id
Improving Equipment: Repairing leaks in reactor tanks and using equipment like cooling conveyors to prevent product loss. scispace.comugm.ac.id
Process Optimization: Eliminating unnecessary steps and reducing work-in-process (WIP) waiting times. scispace.com
For laboratory-scale ester synthesis, best practices for waste minimization include using the smallest practical volume of reagents and properly segregating aqueous and organic waste streams for appropriate disposal. asta.edu.au
Advanced Spectroscopic and Structural Elucidation Techniques for Quinolin 8 Yl 2 Methylbenzoate
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the molecular structure of Quinolin-8-yl 2-methylbenzoate (B1238997) in solution. By analyzing the magnetic properties of atomic nuclei, a comprehensive map of the molecular framework can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons and their immediate surroundings. For Quinolin-8-yl 2-methylbenzoate, specific ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 700 MHz. umich.edu The signals are assigned to the protons on the quinoline (B57606) and benzoate (B1203000) rings, with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). umich.edu
Interactive Data Table: ¹H NMR Data for this compound
| Assigned Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.90 | dd | J = 4.2, 1.7 |
| H-4 | 8.19 | dd | J = 8.3, 1.7 |
| H-3 | 7.45 | dd | J = 8.3, 4.2 |
| H-5 | 7.80 | dd | J = 8.3, 1.3 |
| H-6 | 7.59 | t | J = 7.9 |
| H-7 | 7.54 | dd | J = 7.5, 1.3 |
| Benzoate H | 8.21 | d | J = 7.8 |
| Benzoate H | 7.55 | t | J = 7.5 |
| Benzoate H | 7.36 | d | J = 7.5 |
| Benzoate H | 7.33 | t | J = 7.5 |
| Methyl (CH₃) | 2.72 | s | N/A |
| Data sourced from a 700 MHz spectrum in CDCl₃. umich.edu |
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their hybridization and electronic environment. Key expected signals would include the ester carbonyl carbon (C=O) around 165 ppm, aromatic carbons between 110-150 ppm, and the methyl carbon (CH₃) signal further upfield, typically around 21-22 ppm. While a standard technique for full characterization, specific experimental ¹³C NMR data for this compound is not detailed in the surveyed literature. rsc.orgrsc.org
¹⁵N NMR: ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the quinoline nitrogen atom. However, this technique is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, and specific data for this compound is not available in published literature.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would map the connectivity of protons that are coupled to each other, typically over two or three bonds. For this molecule, COSY would show clear cross-peaks between adjacent protons on both the quinoline ring (e.g., H-2/H-3, H-3/H-4, H-5/H-6, H-6/H-7) and the benzoate ring, confirming their relative positions. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This powerful experiment would definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range couplings between protons and carbons (2-4 bonds). The key correlation for confirming the structure of this compound would be a cross-peak between the ester carbonyl carbon and protons on both the quinoline ring (specifically H-7) and the benzoate ring. This confirms the ester linkage between the two aromatic systems. rsc.orgrsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation. A critical expected correlation would be between the methyl protons of the 2-methylbenzoate group and the H-7 proton of the quinoline ring, which would help define the rotational orientation around the ester bond. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact elemental formula. For this compound (C₁₇H₁₃NO₂), the theoretical exact mass for the protonated molecule ([M+H]⁺) is 264.1019. Experimental HRMS confirms the elemental composition with high precision. rsc.org
Analysis of the fragmentation patterns provides further structural confirmation. Under ionization, the molecule would be expected to cleave at the ester bond, leading to characteristic fragment ions.
Interactive Data Table: Predicted HRMS Fragments for this compound
| Fragment Description | Proposed Formula | Theoretical m/z |
| Molecular Ion [M]⁺ | [C₁₇H₁₃NO₂]⁺ | 263.0946 |
| Protonated Molecule [M+H]⁺ | [C₁₇H₁₄NO₂]⁺ | 264.1019 |
| 2-Methylbenzoyl cation | [C₈H₇O]⁺ | 119.0497 |
| Quinolin-8-yloxy radical | [C₉H₆NO]˙ | 144.0449 |
| These are predicted fragments based on typical ester fragmentation pathways. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. While specific experimental spectra for this compound were not found in the surveyed literature, the expected characteristic vibrations can be predicted.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | ~1735 |
| C=C / C=N (aromatic) | Stretch | 1500 - 1610 |
| C-O (ester) | Stretch | 1100 - 1300 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (methyl) | Stretch | 2850 - 3000 |
| Values are typical for the listed functional groups. |
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic and Photophysical Properties
UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains extensive conjugated π-systems in both the quinoline and benzoate moieties, which are expected to result in strong absorption bands in the UV region, primarily corresponding to π→π* transitions.
Photoluminescence (PL) spectroscopy is used to investigate the fluorescent or phosphorescent properties of a compound after it absorbs light. Many quinoline derivatives are known to be fluorescent. PL analysis would determine the emission wavelength (λ_em) and quantum yield of this compound, providing insight into its potential applications in materials science or as a fluorescent probe. However, specific experimental UV-Vis or PL spectra for this compound were not available in the surveyed literature. google.com
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Compound Analysis (if applicable)
Should this compound be resolved into its stable atropisomers, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be indispensable techniques for their stereochemical characterization.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions within the molecule and provides information about the three-dimensional arrangement of chromophores.
Application to this compound: The quinoline and benzoate moieties in the molecule are strong chromophores. In a chiral conformation, the electronic transitions of these groups would interact, giving rise to a characteristic CD spectrum. The resulting spectrum, often presented as a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, would be a unique fingerprint for each enantiomer. The CD spectra of the two atropisomers would be mirror images of each other. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration (i.e., the specific spatial arrangement of the atoms) of each enantiomer could be determined.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism is the vibrational analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational modes of the molecule.
Application to this compound: VCD spectroscopy would offer a detailed insight into the stereochemical structure of the atropisomers. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal. The resulting spectrum is rich in structural information. For this compound, VCD could be used to probe the chirality arising from the twisted conformation of the molecule. The comparison of the experimental VCD spectrum with the one calculated for a specific enantiomer using computational methods, such as Density Functional Theory (DFT), is a powerful method for determining the absolute configuration.
Hypothetical Data for Chiral Analysis
In the absence of publicly available experimental data, the following table illustrates the type of information that would be sought in a chiroptical study of the atropisomers of this compound.
| Spectroscopic Technique | Hypothetical Atropisomer 1 | Hypothetical Atropisomer 2 | Information Gained |
| Circular Dichroism (CD) | Positive Cotton effect at λ1, Negative Cotton effect at λ2 | Negative Cotton effect at λ1, Positive Cotton effect at λ2 | Determination of absolute configuration by comparison with theoretical spectra. |
| Vibrational Circular Dichroism (VCD) | Characteristic positive and negative bands in the fingerprint region (e.g., 1800-1200 cm⁻¹) | Mirror-image VCD spectrum compared to Atropisomer 1 | Detailed conformational and stereochemical information. |
Research Findings Summary
While direct experimental CD and VCD data for this compound are not found in the reviewed literature, the structural features of the molecule strongly suggest the possibility of stable atropisomers. The presence of a bulky substituent at the ortho position of the benzoate ring attached to the 8-position of the quinoline ring is a classic structural motif for inducing atropisomerism. Studies on related 8-substituted quinoline systems have demonstrated the existence of significant rotational barriers, supporting this hypothesis. rsc.org Therefore, CD and VCD are highly applicable and would be the methods of choice for the elucidation of the absolute stereochemistry of the individual atropisomers of this compound, should they be isolated.
Molecular Recognition and Mechanistic Investigations of Quinolin 8 Yl 2 Methylbenzoate
Computational Modeling of Molecular Interactions
Computational modeling serves as a powerful tool in drug discovery and molecular biology to predict and analyze the interaction between a small molecule (ligand), such as Quinolin-8-yl 2-methylbenzoate (B1238997), and a biological macromolecule (receptor). ijprajournal.com These in silico methods provide insights into binding affinity, conformation, and stability, guiding further experimental work.
Molecular Docking Simulations with Defined Target Biomolecules (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijprajournal.com The process involves sampling different conformations of the ligand within the binding site of a target biomolecule, such as an enzyme or receptor, and scoring them based on binding energy.
A literature search did not yield specific molecular docking studies for Quinolin-8-yl 2-methylbenzoate against defined biomolecules. However, studies on other quinoline (B57606) derivatives are common. For instance, various quinoline analogues have been docked against targets like DNA gyrase, human NAD(P)H dehydrogenase (quinone 1), and acetylcholinesterase to predict their binding modes and affinities. researchgate.netfrontiersin.orgelsevierpure.com Such studies typically identify key interactions (e.g., hydrogen bonds, π-stacking) between the quinoline core or its substituents and the amino acid residues of the target protein. mdpi.com For this compound, a hypothetical docking study would require a selected target, and the results would be presented in a table detailing binding energies and interacting residues.
Table 1: Hypothetical Molecular Docking Data for this compound No specific data available in the literature. This table is a template for how such data would be presented.
| Target Biomolecule | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes (In Silico)
Molecular dynamics (MD) simulations provide information on the dynamic behavior of molecules over time. For a ligand-receptor complex, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and help refine binding energy calculations. uantwerpen.be
Specific MD simulation studies for complexes involving this compound were not found in the reviewed literature. Research on other quinoline derivatives has utilized MD simulations to confirm the stability of ligand-protein complexes predicted by docking. uantwerpen.beabo.fi These analyses often involve calculating the root-mean-square deviation (RMSD) of the complex over the simulation time to assess structural stability. Stable complexes generally exhibit low and converging RMSD values.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound Complex No specific data available in the literature. This table illustrates typical parameters for an MD simulation study.
| Parameter | Value/Description |
|---|---|
| Software | Data Not Available (e.g., GROMACS, AMBER) |
| Force Field | Data Not Available (e.g., CHARMM36, AMBER99) |
| Simulation Time | Data Not Available (e.g., 100 ns) |
| Key Metric (e.g., RMSD) | Data Not Available |
Biophysical Characterization of Binding Events (In Vitro)
Biophysical techniques are essential for validating computational predictions and quantitatively characterizing the binding interactions between a ligand and its target in a laboratory setting. These methods measure thermodynamic and kinetic parameters of binding.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR) is an optical technique that measures the change in refractive index at a sensor surface as molecules bind, allowing for real-time monitoring of association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be derived.
No published ITC or SPR data were found for the interaction of this compound with any specific biomolecule. These techniques have been widely applied to other quinoline derivatives to confirm their direct binding to targets like G-quadruplex DNA and various proteins. nih.gov
Table 3: Hypothetical Biophysical Binding Data for this compound No specific data available in the literature. This table serves as a template for presenting ITC and SPR results.
| Technique | Target | Binding Affinity (KD) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |
|---|---|---|---|---|
| ITC | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SPR | Data Not Available | Data Not Available | Not Applicable | Not Applicable |
Fluorescence Quenching and Anisotropy Studies
Fluorescence-based assays are commonly used to study binding events. Fluorescence quenching can occur when a ligand binds to a protein, causing a decrease in the intrinsic fluorescence of amino acids like tryptophan. This change can be used to calculate binding and association constants. Fluorescence anisotropy measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
There are no specific fluorescence quenching or anisotropy studies published for this compound. However, the binding of other novel quinoline compounds to proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been characterized using fluorescence quenching methods. acs.org These studies help to understand the binding mechanism and affinity of the compounds to transport proteins. acs.org
Enzymatic Kinetics and Inhibition Mechanism Studies (In Vitro)
To determine if a compound acts as an enzyme inhibitor, its effect on the rate of an enzyme-catalyzed reaction is measured. These studies can determine the potency of inhibition (e.g., IC₅₀ value) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
While numerous quinoline derivatives have been identified as potent enzyme inhibitors for targets such as SH2-containing inositol (B14025) 5'-phosphatase (SHIP), topoisomerase, and carbonic anhydrase, no specific enzymatic inhibition data for this compound are available in the scientific literature. researchgate.netnih.govrsc.org A typical study would determine the IC₅₀ value and then perform kinetic experiments by measuring reaction rates at various substrate and inhibitor concentrations to create Lineweaver-Burk plots, which help to identify the inhibition mechanism.
Table 4: Hypothetical Enzyme Inhibition Data for this compound No specific data available in the literature. This table is a template for presenting enzyme kinetics findings.
| Target Enzyme | IC₅₀ Value | Inhibition Constant (Ki) | Mechanism of Inhibition |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Elucidation of Action Mechanisms at the Molecular and Cellular Level (In Vitro)
The in vitro mechanism of action of this compound and structurally related compounds is primarily understood through their classification as synthetic cannabinoid receptor agonists (SCRAs) and detailed metabolic studies. The quinolin-8-yl ester head group is a recognized pharmacophore that led to the development of a range of SCRAs beginning around 2012. nih.gov
Metabolic studies on closely related quinolin-8-yl ester-containing SCRAs, such as QMPSB and QMPCB, provide significant insight into the likely metabolic fate of this compound at a cellular level. nih.gov The primary metabolic pathway identified in vitro is the hydrolysis of the ester bond. nih.govresearchgate.net This reaction cleaves the molecule into 8-hydroxyquinoline (B1678124) and a benzoate (B1203000) derivative. This hydrolysis occurs through both enzymatic and non-enzymatic pathways. nih.govresearchgate.net
Extensive in vitro experiments using human liver S9 fractions, pooled human liver microsomes, and recombinant enzymes have identified the specific enzymes involved in the metabolism of these related compounds. nih.govresearchgate.net
Enzymatic Pathways:
Ester Hydrolysis: Human carboxylesterases (hCES), particularly isoforms like hCES1, are key enzymes that catalyze the hydrolysis of the ester linkage. nih.govresearchgate.net
Oxidative Metabolism: Following or preceding hydrolysis, the molecule can undergo Phase I metabolism, primarily through hydroxylation. Multiple cytochrome P450 (CYP) monooxygenase isoforms are involved in this process. Screening has revealed that CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 contribute to the formation of hydroxylated metabolites. nih.govresearchgate.net
Conjugation: Phase II metabolism involves the conjugation of the hydrolyzed or hydroxylated metabolites, leading to the formation of glucuronides and sulfates. nih.gov
The involvement of multiple CYP isoforms suggests that the inhibition of a single enzyme is unlikely to significantly alter the hepatic clearance of these compounds. nih.gov It is important to note that due to the chemical instability of the ester head group, significant non-enzymatic hydrolysis can also occur. nih.govresearchgate.net The primary products recommended for toxicological screening of related compounds are the ester hydrolysis products and their subsequent metabolites. nih.gov
Table 1: Enzymes Implicated in the In Vitro Metabolism of Structurally Related Quinolin-8-yl Ester SCRAs
| Metabolic Phase | Reaction | Key Enzymes Involved | Citation |
|---|---|---|---|
| Phase I | Ester Hydrolysis | Human Carboxylesterases (hCES), including hCES1 | nih.govresearchgate.net |
| Phase I | Hydroxylation | CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | nih.govresearchgate.net |
Exploration of this compound as a Chemical Probe or Label
The quinoline scaffold, and specifically the quinolin-8-yl functional group, holds potential for the development of chemical probes and labels for biological research. The ability to functionalize the quinoline ring system allows for the attachment of reporter groups, such as fluorescent tags, which can be used in molecular imaging studies. vulcanchem.com
The core structure of this compound presents several possibilities for modification to create targeted probes. The chemical reactivity of the quinoline ring and its derivatives is well-documented, including reactions like photoredox-catalyzed phosphonation at the C4-position of the quinoline ring in derivatives of 8-hydroxyquinoline esters. rsc.org Such reactions demonstrate that the scaffold is amenable to the synthetic transformations required to append linking groups or reporter molecules.
The development of a chemical probe from this scaffold would typically involve:
Identifying a biological target: Given its relation to SCRAs, probes could be designed to interact with cannabinoid receptors or metabolizing enzymes like carboxylesterases and CYPs. nih.govnih.gov
Synthetic Modification: A linker or a reporter group (e.g., a fluorophore, biotin, or a photo-affinity label) would be covalently attached to the molecule. Functionalization at the 8-position is a known strategy for conjugating such tags. vulcanchem.com
Validation: The resulting probe's ability to bind to its intended target and report on its presence or activity would be validated in vitro.
For example, an activity-based protein profiling (ABPP) probe could be designed based on this structure to covalently label the active site of specific esterases or other enzymes involved in its metabolism, helping to further elucidate its mechanism of action and identify off-target interactions.
Table 2: Potential Applications of this compound Derivatives as Chemical Probes
| Probe Type | Potential Target | Application | Rationale | Citation |
|---|---|---|---|---|
| Fluorescent Probe | Cannabinoid Receptors, Metabolizing Enzymes | Cellular Imaging, Target Engagement Assays | The quinoline scaffold can be conjugated with fluorescent tags for visualization. | vulcanchem.com |
| Affinity-Based Probe | Specific CYP450 Isoforms, Carboxylesterases | Target Identification, Enzyme Profiling | The core structure can be modified with affinity tags (e.g., biotin) to pull down binding partners. | nih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinolin 8 Yl 2 Methylbenzoate Analogs
Systematic Structural Modifications of the Quinoline (B57606) Moiety
The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. orientjchem.orgmdpi.com Its aromatic, heterocyclic nature provides a versatile platform for introducing a variety of substituents, each capable of modulating the molecule's biological and physicochemical properties.
The placement and nature of substituents on the quinoline ring system have a profound impact on the biological activity of its derivatives. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.
For instance, the introduction of a hydroxyl (-OH) group at the C8 position of a quinoline ring has been shown to be important for the cytotoxic activity of certain styryl quinoline derivatives. acs.org In one study, compounds with an -OH group at this position exhibited better performance compared to those with a nitro (-NO2) group. acs.org Similarly, the presence of a hydroxyl or methoxy (B1213986) group at position 7 has been linked to improved antitumor activity in some quinoline-based compounds. orientjchem.org
The position of substituents is also critical. For example, in some anticancer quinoline derivatives, substitutions at positions 2 and 3 were found to be more effective against certain cancer cell lines than substitutions at positions 4 and 8. orientjchem.org Furthermore, the introduction of a fluorine atom at the C6 position can significantly enhance antibacterial activity. orientjchem.org The nature of the substituent at the C5 position can influence a molecule's ability to penetrate cells and bind to its target. mdpi.com
The electronic properties of substituents play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring, affecting its interactions with biological targets. libretexts.org For example, the presence of an electron-donating methoxy group at position 2 in a quinoline-imidazole hybrid enhanced its antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Here is an interactive data table summarizing the effects of various substituents on the quinoline ring:
| Position | Substituent | Observed Effect | Reference |
| C2 | Methoxy (EDG) | Enhanced antimalarial activity | rsc.org |
| C2 | Chloro (EWG) | Loss of antimalarial activity | rsc.org |
| C4 | Various | Can enhance anticancer potency | orientjchem.orgorientjchem.org |
| C5 | Various | Affects cell penetration and target binding | mdpi.com |
| C6 | Fluorine | Optimal for certain anticancer activities; enhances antibacterial activity | orientjchem.orgmdpi.com |
| C7 | Aromatic rings, Methoxy | Improves antitumor properties | orientjchem.orgmdpi.com |
| C8 | Hydroxyl | Important for cytotoxicity in some derivatives | acs.org |
| C8 | Methoxy | Improves antitumor properties | mdpi.com |
Altering the fundamental heteroaromatic core of the quinoline scaffold by replacing or modifying the nitrogen atom can also lead to significant changes in biological activity. The nitrogen atom at position 1 is a key feature of the quinoline ring. rsc.org Its basicity is considered important for the antimalarial activity of many quinoline-based drugs. orientjchem.org
Modifications that alter the position of the nitrogen atom, such as in the case of isoquinoline (B145761) (nitrogen at position 2), result in a different scaffold with distinct biological properties. rsc.org While both are bicyclic aromatic systems, the change in the nitrogen's location alters the molecule's electronic distribution and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.
Systematic Structural Modifications of the Benzoate (B1203000) Moiety
The benzoate portion of Quinolin-8-yl 2-methylbenzoate (B1238997) also offers numerous opportunities for structural modification to fine-tune the compound's properties.
Studies on substituted phenyl benzoates have shown that both phenyl and benzoyl substituents have a reverse effect on the carbonyl carbon's chemical shift in NMR studies, indicating a clear electronic interplay between the two aromatic rings through the ester linkage. nih.gov Electron-withdrawing substituents on one ring can decrease the sensitivity of the carbonyl group to substitution on the other ring, while electron-donating groups have the opposite effect. nih.gov This suggests that the electronic effects of substituents on the benzoate's phenyl ring can be transmitted through the ester bond to influence the quinoline part of the molecule and, consequently, its biological activity.
For example, in a series of 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines, the introduction of an electron-withdrawing bromine atom on the styryl ring (structurally analogous to the benzoate's phenyl ring in terms of being an appended aromatic system) enhanced cytotoxicity. acs.org Conversely, the presence of electron-donating methoxy and methylthio groups on the styryl ring led to a reduction in activity. acs.org
This table illustrates the impact of substituents on an appended phenyl ring in a related class of compounds:
| Substituent on Phenyl Ring | Electronic Nature | Observed Effect on Cytotoxicity | Reference |
| Bromine (-Br) | Electron-Withdrawing | Enhanced | acs.org |
| Methoxy (-OCH3) | Electron-Donating | Reduced | acs.org |
| Methylthio (-SCH3) | Electron-Donating | Reduced | acs.org |
The ester linkage itself is a critical functional group that can be a target for metabolic degradation in the body. nih.gov Therefore, modifications or replacements of this linkage are a key strategy in drug design to improve metabolic stability and other pharmacokinetic properties.
Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity while enhancing other characteristics. For the ester linkage in Quinolin-8-yl 2-methylbenzoate, potential bioisosteres could include amides, reverse amides, sulfonamides, or stable heteroaromatic rings. nih.govresearchgate.net
For instance, replacing an ester linkage with a heteroaromatic ring has been shown to retain potency and receptor subtype selectivity in other classes of compounds while increasing metabolic stability. nih.gov The synthesis of quinoline-2-carboxamides and their isosteres has also been explored, demonstrating that the amide group can be a viable replacement for the ester, leading to compounds with a range of biological activities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
To more systematically understand and predict the effects of structural modifications, computational methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are employed. researchgate.net These techniques use statistical methods to correlate the chemical structures of a series of compounds with their biological activities or physicochemical properties. nih.govtrdizin.gov.tracarindex.com
For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities, including antimalarial and anticancer effects. nih.govmdpi.com These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govtrdizin.gov.tracarindex.com
For example, a QSAR study on quinoline-based antimalarial agents identified the importance of steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions for activity. nih.gov Such models can generate contour maps that visualize the regions of the molecule where certain properties are favorable or unfavorable for activity, guiding the design of new, more potent analogs. nih.gov Similarly, QSPR models can predict properties like lipophilicity (log P), which is crucial for a drug's absorption and distribution. mdpi.com
Conformational Analysis and its Impact on Electronic and Biological Properties
The three-dimensional arrangement, or conformation, of this compound is a critical determinant of its physical, chemical, and biological characteristics. The molecule consists of a quinoline ring system linked to a 2-methylbenzoate group via an ester bond at the 8-position. The rotational freedom around the C(8)-O and O-C(carbonyl) single bonds allows the molecule to adopt various conformations. However, steric and electronic interactions significantly influence the preferred spatial orientation.
Theoretical studies on the closely related compound, quinolin-8-yl benzoate, using Density Functional Theory (DFT) at the B3LYP/6-311++G** level, have indicated that the molecule is not coplanar. The quinoline and benzoate ring systems are twisted relative to each other. For N-(Quinolin-8-yl)quinoline-2-carboxamide, a related structure, a dihedral angle of 11.54° between the two quinoline systems has been observed, with the conformation stabilized by intramolecular hydrogen bonds. nih.gov In this compound, the presence of the methyl group at the ortho-position (2-position) of the benzoate ring introduces significant steric hindrance. vulcanchem.com This steric clash likely forces the benzoate moiety into a more pronounced out-of-plane conformation relative to the quinoline ring to minimize repulsive forces. This non-planar structure is a key feature influencing its properties.
The conformation of the molecule directly impacts its electronic properties, such as its absorption and fluorescence spectra. Studies on 8-hydroxyquinoline (B1678124) derivatives show that the nature of the substituent at the 8-position significantly alters their photophysical characteristics. The introduction of an ester group, as in quinolin-8-yl benzoate, has been found to result in lower fluorescence intensity compared to the parent 8-hydroxyquinoline. This phenomenon can be attributed to the conformational arrangement and the electronic effect of the benzoate substituent, which can alter the energy levels of the molecular orbitals and provide non-radiative decay pathways for the excited state.
While specific studies linking the conformation of this compound to its biological properties are not extensively documented, the principle is well-established in medicinal chemistry. The shape of a molecule is paramount for its interaction with biological targets like enzymes or receptors. A specific conformation is often required for a molecule to fit into the binding site of a protein. The non-coplanar structure of this compound and its analogs, dictated by the substitution pattern, would present a unique three-dimensional profile for such interactions. The general biological activities of quinoline derivatives, which range from antimicrobial to anticancer effects, are heavily dependent on their ability to bind to specific biological structures, a function directly governed by their conformational state. researchgate.net
Table 1: Conformational and Electronic Properties of Quinolin-8-yl Benzoate Analogs This table is generated based on reported findings for analogous structures and theoretical principles.
| Compound/Analog | Key Conformational Feature | Impact on Electronic Properties | Reference |
|---|---|---|---|
| Quinolin-8-yl benzoate | Non-coplanar structure between quinoline and benzoate rings. | Lower fluorescence intensity compared to 8-hydroxyquinoline. | |
| N-(Quinolin-8-yl)quinoline-2-carboxamide | Dihedral angle of 11.54° between quinoline systems; stabilized by intramolecular H-bonds. | N/A | nih.gov |
Chirality and Stereoselective Synthesis of this compound Derivatives and Analogs
This compound itself is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. However, the introduction of chiral centers into its derivatives or analogs can lead to enantiomeric pairs with potentially distinct biological activities. This is a fundamental concept in drug design, as different enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. researchgate.net
A pertinent example involves derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476), which is a hydrogenated analog of the quinoline core in this compound. Introduction of a substituent, such as an amine group at the 8-position of this saturated ring system, creates a chiral center. The synthesis of a series of these chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been reported, and the specific optical rotations for the separated R- and S-isomers were determined, confirming their chiral nature. nih.gov
Table 2: Chirality in 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine Analogs
| Compound | Specific Rotation [α]20D | Chirality | Reference |
|---|---|---|---|
| (S)-N-((1H-imidazol-4-yl)methyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | -36.8 (c = 0.4; CHCl3) | S-isomer | nih.gov |
| (R)-N-((1H-imidazol-4-yl)methyl)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine | +34.2 (c = 0.5; CHCl3) | R-isomer | nih.gov |
| (S)-(E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | -16.8 (c = 0.7; CHCl3) | S-isomer | nih.gov |
The synthesis of single enantiomers of chiral quinoline derivatives requires stereoselective methods. These strategies aim to control the formation of new stereocenters to yield predominantly one stereoisomer. While specific stereoselective syntheses for derivatives of this compound are not detailed in the literature, various powerful methods have been developed for the broader class of quinoline compounds. These include:
Prins Cascade Cyclization: This method has been used for the highly stereoselective synthesis of cis- and trans-fused hexahydropyrano[3,4-c]quinoline derivatives. acs.org
Domino Prins/Pinacol (B44631) Reaction: A cascade of Prins and pinacol reactions has been employed for the stereoselective synthesis of spiro[pyran-4,4′-quinoline]-2′,3′-dione scaffolds with excellent diastereoselectivity. rsc.org
Cascade Cyclization of Activated Aziridines: A one-pot domino reaction involving the SN2-type ring-opening of activated aziridines with N-propargylanilines has been developed to construct hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity (up to >99% ee). acs.org
Advanced Applications of Quinolin 8 Yl 2 Methylbenzoate in Materials Science and Analytical Chemistry
Role as a Ligand in Coordination Chemistry and Metal Complexes
The quinoline (B57606) structure is a fundamental building block in the design of ligands for coordination chemistry. Derivatives of 8-hydroxyquinoline (B1678124) (oxine) and 8-aminoquinoline (B160924) are particularly effective as bidentate chelating agents, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position. nih.govscirp.org In Quinolin-8-yl 2-methylbenzoate (B1238997), the nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group can act as two donor atoms, allowing it to function as a bidentate ligand.
The coordination of such ligands with various transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), has been shown to result in the formation of stable metal complexes with defined geometries, often octahedral or square planar. scirp.orgiosrjournals.orgbendola.com The steric and electronic properties of the ligand, influenced by substituents like the 2-methyl group on the benzoate (B1203000) ring, play a crucial role in determining the structure and stability of the resulting metal complexes. vulcanchem.com The formation of these complexes can be confirmed through various spectroscopic techniques, including IR, NMR, and UV-Vis, as well as by single-crystal X-ray diffraction. iosrjournals.orgbendola.com
Table 1: Coordination Properties of Related Quinoline-Based Ligands
| Ligand Type | Metal Ion(s) | Typical Coordination Geometry | Key Donor Atoms |
|---|---|---|---|
| 8-Hydroxyquinoline (Oxine) | Cu(II), Co(II), Ni(II) | Square Planar, Octahedral scirp.org | Ring Nitrogen, Hydroxyl Oxygen scirp.org |
| 8-Aminoquinoline Derivatives | Zn(II), Cd(II), Hg(II) | Varies | Ring Nitrogen, Amine Nitrogen nih.gov |
| Quinoline Carboxylic Acids | Rh(I) | Square Planar | Ring Nitrogen, Carboxyl Oxygen researchgate.net |
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of these materials, such as porosity, stability, and functionality, are directly influenced by the geometry of the metal coordination sphere and the structure of the organic linker. mdpi.com
Ligands based on the quinoline scaffold are frequently used in the synthesis of CPs. scispace.commdpi.com Quinolin-8-yl 2-methylbenzoate, with its bidentate chelating head (the quinoline nitrogen and ester oxygen) and a tail that can participate in further interactions, is a suitable candidate for constructing such supramolecular architectures. In these structures, the quinoline moiety can coordinate to a metal center, while the benzoate portion could engage in π–π stacking or other non-covalent interactions to stabilize the extended framework. researchgate.net For example, CPs have been synthesized using bis(oxine) ligands where two 8-hydroxyquinoline units are connected by a flexible bridge, demonstrating the utility of this chelating group in forming extended networks with metal ions like Zn(II), Cu(II), and Ni(II). scispace.com Similarly, zinc(II) has been shown to form coordination polymers with quinoline-3-carboxylic acid, resulting in materials with notable luminescent properties. mdpi.com
Transition metal complexes containing quinoline-based ligands have demonstrated significant potential as catalysts in a variety of organic transformations. dtu.dk The coordination of the ligand to the metal center can modify its electronic properties and steric environment, thereby enhancing its catalytic activity and selectivity.
Rhodium(I) complexes bearing quinoline-carboxylic acid ligands, for instance, have shown higher catalytic activity for the carbonylation of methanol (B129727) to acetic acid than the well-known Monsanto process catalyst under similar conditions. researchgate.net The stability and reactivity of these complexes are key to their catalytic performance. Furthermore, earth-abundant metal catalysts, such as those based on potassium carbonate, have been used for the transesterification of heteroaryl esters, including quinolin-yl benzoates. rsc.org In these reactions, the quinoline nitrogen is thought to play a directing role, facilitating the cleavage of the C(acyl)-O bond of the ester. rsc.org A metal complex of this compound could thus be explored for similar catalytic applications, including C-H activation, hydrogenation, and various coupling reactions. uni-goettingen.de
Integration into Organic Electronic and Optoelectronic Devices
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds used in the development of materials for organic electronics, owing to their inherent photophysical properties. mdpi.comossila.com Their conjugated π-system gives rise to fluorescence, making them suitable for applications in light-emitting and light-harvesting devices. The energy gap of quinoline-based molecules can be readily tuned by introducing different functional groups, allowing for the optimization of their electronic and optical properties for specific applications. ossila.com
The quinoline scaffold is a common component in materials designed for organic light-emitting diodes (OLEDs). ossila.com These materials can function as emitters, hosts, or charge-transporting layers within the device architecture. The fluorescence of quinoline derivatives is central to their use as emissive materials. For instance, fluorinated quinoline analogs have been synthesized and shown to possess desirable photoluminescent characteristics. mdpi.com this compound, combining the fluorescent quinoline core with a benzoate substituent, could exhibit unique solid-state emission properties suitable for OLED applications. The methylbenzoate group can influence intermolecular packing and π–π interactions in the solid state, which in turn affects the fluorescence quantum yield and emission wavelength.
In the field of organic photovoltaics (OPVs), materials are designed to absorb light and efficiently separate and transport charge. Quinoline derivatives have been incorporated into the design of materials for OPVs. google.com The electron-deficient nature of the pyridine (B92270) part of the quinoline ring can be utilized to create materials with electron-accepting properties, which are essential for the function of the bulk heterojunction in an OPV cell. google.com By pairing a quinoline-based acceptor with a suitable polymer donor, it is possible to construct an active layer for a solar cell.
Furthermore, the responsive fluorescence of the quinoline core to its chemical environment makes it an excellent candidate for chemical sensors. Changes in fluorescence intensity or wavelength upon interaction with an analyte can be used for detection. This principle is widely applied in developing sensors for various species.
Application in Fluorescent Probes and Chemosensors for Specific Analytes
The development of fluorescent chemosensors for the selective detection of specific ions and molecules is a major area of research in analytical chemistry. science.gov Quinoline-based compounds are particularly prominent in this field, especially for the detection of metal ions. nih.gov The 8-hydroxyquinoline scaffold is a classic "turn-on" fluorescent probe for metal ions such as Zn²⁺ and Al³⁺. nih.govfrontiersin.org Upon chelation with these ions, a significant enhancement in fluorescence intensity is typically observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov
This compound can be envisioned as a pro-chelator or a reaction-based probe. The ester linkage is susceptible to hydrolysis, which can be catalyzed by specific analytes or enzymes. nih.gov This hydrolysis would release 8-hydroxyquinoline, leading to a strong fluorescent signal in the presence of a target metal ion. This strategy allows for the detection of the hydrolytic agent. For example, a simple chemosensor based on a quinoline-hydrazone derivative has been shown to detect Zn²⁺ with a detection limit in the nanomolar range and has been applied to imaging within living cells. science.govscience.gov The inherent fluorescence of the quinoline moiety and its sensitivity to coordination events make this compound a promising platform for designing novel chemosensors.
Table 2: Performance of Related Quinoline-Based Fluorescent Chemosensors
| Sensor Structure Type | Analyte(s) | Detection Limit | Application |
|---|---|---|---|
| Quinoline-Hydrazone Derivative | Zn²⁺ | 89.3 nM science.govscience.gov | Intracellular imaging science.govscience.gov |
| Coumarin-Aminoquinoline Hybrid | Zn²⁺, Al³⁺ | 37.5 nM (Zn²⁺), 11.4 nM (Al³⁺) frontiersin.org | Detection in PC12 cells frontiersin.org |
Use as a Precursor or Intermediate in Complex Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, primarily due to the unique reactivity of the quinolin-8-yl ester group. This group functions as an effective leaving group and a directing group in various transition-metal-catalyzed cross-coupling reactions. Its utility is particularly highlighted in reactions involving the chemoselective activation of the C(acyl)–O bond, a challenging but increasingly important transformation for the synthesis of ketones and other complex molecules.
Research has demonstrated the application of heteroaryl esters in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, the quinolin-8-yl moiety plays a crucial role. The nitrogen atom at the 8-position of the quinoline ring can coordinate to the palladium catalyst, facilitating the oxidative addition to the C(acyl)–O bond. This ortho-directing effect is critical for the selectivity of the reaction. rsc.org For instance, in studies exploring the scope of heteroaryl esters for Suzuki-Miyaura reactions, quinolin-8-yl 4-methylbenzoate was investigated as a substrate. rsc.org While some ortho-nitrogen containing heteroaryl esters successfully coupled with arylboronic acids to yield the corresponding ketones, the quinolin-8-yl ester containing a transannular directing group showed no reaction under the specified conditions, highlighting the nuanced electronic and steric effects that govern this transformation. rsc.org This indicates that while the quinoline moiety is a powerful directing group, its specific substitution pattern and the reaction conditions are critical for successful C-C bond formation.
The synthesis of this compound itself is typically achieved through standard esterification procedures, for example, by reacting 8-aminoquinoline with o-toluoyl chloride. rsc.org The resulting ester is a stable, white solid compound. umich.edu Its role as a precursor extends to its use in generating more complex structures. The palladium-catalyzed activation of the C(acyl)-O bond in such esters generates an acylpalladium intermediate. This intermediate can then undergo transmetalation with an organoboron compound, followed by reductive elimination to afford the desired ketone product. rsc.org This methodology provides a powerful alternative to traditional methods of ketone synthesis, such as the use of more reactive acyl chlorides or organometallic reagents.
| Reaction Type | Catalyst | Substrates | Product Type | Key Feature | Reference |
| Suzuki-Miyaura Coupling | 3 wt% Pd/γ-Al2O3 | Quinolin-8-yl 4-methylbenzoate, Phenylboronic acid | Ketone | C(acyl)-O bond activation directed by the quinoline nitrogen. | rsc.org |
Analytical Method Development for Detection and Quantification in Research Matrices (Non-Clinical)
The structural features of this compound, namely the quinoline core and the benzoate ester group, allow for its detection and quantification using a variety of modern analytical techniques. Method development is crucial for monitoring its presence in reaction mixtures, assessing purity, and studying its behavior in various non-clinical research settings.
Chromatographic Techniques (e.g., HPLC, GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of this compound and related compounds. In the analysis of structurally similar synthetic cannabinoids featuring a quinolin-8-yl ester head group, GC-MS has been effectively used. mdpi.comljmu.ac.uknih.gov For analysis, samples are typically extracted from a matrix using an organic solvent like methanol or chloroform (B151607). mdpi.comsemanticscholar.org The extract is then concentrated and injected into the GC-MS system.
During GC-MS analysis, thermal degradation of quinolin-8-yl esters can occur. A common observation is the in-source cleavage of the ester bond, leading to the detection of quinolin-8-ol (8-hydroxyquinoline) as a prominent fragment or impurity peak. ljmu.ac.uk This phenomenon must be considered when interpreting chromatograms to distinguish between actual impurities and analytical artifacts. The electron ionization (EI) mass spectrum of the parent compound would be expected to show a molecular ion peak, along with characteristic fragments corresponding to the quinolin-8-yl cation and the 2-methylbenzoyl cation.
High-Performance Liquid Chromatography (HPLC) is also a suitable method for the analysis of quinoline-containing compounds. nih.gov For compounds like this compound, a reverse-phase HPLC method would be appropriate. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. nih.govsielc.com Detection is typically performed using a UV detector, as the quinoline and benzoate chromophores absorb strongly in the UV region (around 240-280 nm). nih.gov HPLC offers the advantage of analyzing samples at ambient temperature, thus avoiding the thermal degradation issues that can be encountered in GC. ljmu.ac.uk
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Common Observation | References |
| GC-MS | Capillary (e.g., 5% Phenyl Methyl Siloxane) | Helium | Mass Spectrometry (EI) | Thermal degradation to quinolin-8-ol. | mdpi.comljmu.ac.uk |
| HPLC | Reverse-Phase (e.g., C18 ODS) | Acetonitrile/Water with acid modifier | UV (e.g., 250 nm) | Avoids thermal degradation. | nih.govsielc.com |
Electrochemical Methods for Reactivity and Sensing
Electrochemical methods, particularly voltammetry, can provide significant insights into the redox properties of this compound and can be harnessed to develop sensitive analytical sensors. The electrochemical behavior is primarily dictated by the quinoline ring system, which is electroactive. researchgate.netdntb.gov.ua
Studies on various quinoline derivatives using cyclic voltammetry (CV) have shown that the quinoline moiety can be both oxidized and reduced. researchgate.netresearchgate.net The oxidation typically involves the nitrogen atom, while the reduction occurs at the aromatic system. The precise redox potentials are influenced by the substituents on the quinoline and any attached rings. For this compound, the ester group would act as an electron-withdrawing group, which is expected to make the reduction of the quinoline ring easier (occur at a less negative potential) and its oxidation harder compared to unsubstituted quinoline.
The electrochemical properties of quinoline compounds have been exploited for the development of potentiometric and voltammetric sensors. For example, modified electrodes have been fabricated to detect metal ions through complexation with quinoline-based ligands. researchgate.net Similarly, a sensor for this compound could be developed based on its direct electrochemical oxidation or reduction at a suitable electrode surface, such as a glassy carbon electrode. mdpi.com The peak potential would provide qualitative identification, while the peak current would be proportional to its concentration, allowing for quantification. Such electrochemical sensors offer advantages of high sensitivity, rapid response, and potential for miniaturization. researchgate.net The investigation of its cyclic voltammetric behavior would be the first step in developing such an analytical method, determining its redox potentials and the reversibility of the electrode reactions. researchgate.net
| Technique | Electrode | Key Measurement | Expected Behavior for this compound | Potential Application | References |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Redox Potentials (Epa, Epc) | Irreversible oxidation and reduction peaks associated with the quinoline moiety. | Characterization of redox reactivity. | researchgate.netmdpi.com |
| Differential Pulse Voltammetry (DPV) | Modified Electrode | Peak Current (Ip) | Linear relationship between peak current and concentration. | Quantitative analysis in research matrices. | researchgate.net |
| Potentiometry | Ion-Selective Electrode (ISE) | Potential (E) | Nernstian response to the molecule or a complex thereof. | Development of a specific chemical sensor. | researchgate.net |
Theoretical and Computational Chemistry Investigations of Quinolin 8 Yl 2 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about the electronic nature of molecules.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common level of theory for such analyses, providing a balance between accuracy and computational cost. researchgate.net These calculations yield optimized molecular geometry and key electronic parameters.
Central to understanding a molecule's reactivity and electronic transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
For Quinolin-8-yl 2-methylbenzoate (B1238997), the HOMO is expected to be localized primarily over the electron-rich quinoline (B57606) ring system, while the LUMO would likely be distributed across the benzoate (B1203000) moiety, particularly the carbonyl group. The electron-donating nature of the methyl group on the benzoate ring can subtly influence these energy levels compared to other substituted analogues. In a comparative study on Quinolin-8-yl 2-hydroxybenzoate, DFT calculations were essential in determining these frontier orbitals. researchgate.net
Table 1: Comparison of Calculated Frontier Orbital Energies (Hypothetical)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinolin-8-yl 2-methylbenzoate | -6.15 | -1.25 | 4.90 |
Note: Data for this compound is hypothetical, based on typical values for similar structures, for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to predict their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax).
For this compound, the primary electronic transitions are expected to be π→π* transitions, associated with the aromatic quinoline and benzoate rings, and n→π* transitions, involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.net The choice of functional, such as CAM-B3LYP, is often used for better accuracy in predicting charge-transfer excitations. Solvation effects are typically incorporated using models like the Polarizable Continuum Model (PCM) to simulate the behavior in different solvents. researchgate.net
Conformational Landscape Analysis and Potential Energy Surfaces
The structure of this compound is not rigid; it possesses conformational flexibility, primarily due to rotation around the C-O ester single bond. Understanding the molecule's preferred three-dimensional shape is crucial as it dictates its physical and biological properties.
Conformational analysis is performed by calculating the potential energy surface (PES) as a function of key dihedral angles. For this molecule, the critical dihedral angle is the one defining the orientation of the benzoate ring relative to the quinoline plane. By systematically rotating this bond and calculating the energy at each step, a PES map is generated, revealing the lowest-energy conformers (global and local minima) and the energy barriers to rotation. In a similar molecule, Quinolin-8-yl 2-hydroxybenzoate, intramolecular hydrogen bonding was a key factor in stabilizing the most stable conformer. researchgate.net For this compound, steric hindrance between the ortho-methyl group and the quinoline ring would be the dominant factor determining the lowest-energy conformation.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements to confirm the synthesized structure.
DFT calculations can accurately predict vibrational frequencies (FTIR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies. For related quinoline derivatives, spectroscopic analyses have been crucial for structural elucidation. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| FTIR (cm⁻¹) | ||
| C=O Stretch | 1735 | 1740 |
| C-O Stretch | 1270 | 1278 |
| ¹H NMR (ppm) | ||
| H (quinoline, pos. 2) | 8.95 | 8.92 |
Note: Values are illustrative examples of the expected correlation between theoretical predictions and experimental results.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods can forecast a molecule's reactivity and the likely pathways of its chemical reactions. Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and predict reactive sites. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the quinoline nitrogen, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight sites for nucleophilic attack.
Furthermore, DFT can be used to model entire reaction pathways. A probable reaction for this ester is hydrolysis, breaking the ester bond to form 8-hydroxyquinoline (B1678124) and 2-methylbenzoic acid. This reaction is a key metabolic pathway for similar compounds. nih.gov Computational modeling of this process would involve identifying the transition state structures and calculating the activation energy barriers for each step (e.g., nucleophilic attack of water, tetrahedral intermediate formation, and leaving group departure). A lower activation energy suggests a more favorable reaction pathway. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the interatomic forces.
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study its behavior in a solution. These simulations can reveal:
Conformational Dynamics: How the molecule flexes and changes its shape over time.
Solvent Interactions: The formation and lifetime of hydrogen bonds or other interactions with solvent molecules.
MD provides a bridge between the static, gas-phase picture from DFT and the complex, dynamic reality of molecules in solution.
: Nonlinear Optical (NLO) Properties and Electrophilicity/Nucleophilicity Indices
Theoretical and computational chemistry provides a powerful lens for examining the electronic and structural properties of molecules, offering insights into their reactivity and potential applications without the need for extensive experimental synthesis and characterization. For quinoline derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in predicting a range of molecular properties, including those related to their behavior in optical and electronic fields. researchgate.netmdpi.com This section focuses on the theoretical investigation of the nonlinear optical (NLO) properties and the electrophilicity/nucleophilicity indices of quinoline compounds, while noting the specific data available for this compound.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like photonics and optoelectronics. researchgate.netbohrium.com The NLO response of a molecule is determined by its hyperpolarizability, which describes the distortion of the electron cloud under a strong electric field. Computational studies on various organic molecules, including quinoline derivatives, have been performed to predict their NLO properties. researchgate.netsemanticscholar.org These studies often calculate parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org
A comprehensive search of scientific literature did not yield specific theoretical or computational data for the nonlinear optical properties of This compound . However, studies on related quinoline-carbazole derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO responses. researchgate.netsemanticscholar.org For instance, the calculated first hyperpolarizability (βtot) for some quinoline-carbazole systems has been found to be substantial, indicating their potential as NLO materials. researchgate.net
To provide a general context, the table below illustrates the type of data typically generated in such computational studies for other quinoline derivatives.
Table 1: Representative NLO Data for a Hypothetical Quinoline Derivative (Illustrative Purposes Only)
| Parameter | Description | Illustrative Value |
|---|---|---|
| α | Polarizability | Data not available |
| β | First Hyperpolarizability | Data not available |
| μ | Dipole Moment | Data not available |
Note: Specific computational data for this compound is not available in the reviewed literature.
Electrophilicity/Nucleophilicity Indices
Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. rsc.org Computational chemistry allows for the quantification of these properties through various reactivity descriptors derived from DFT calculations. nih.gov Key indices include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as the average of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. nih.gov
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ²/2η. nih.gov
These indices are valuable for predicting how a molecule will interact with other chemical species. For instance, in quinoline, electrophilic substitution reactions are common, and their regioselectivity can be rationalized by analyzing the electron density and reactivity indices of the different positions on the rings. researchgate.netyoutube.com Generally, electrophilic attack is favored at the 5- and 8-positions of the benzene (B151609) ring portion of quinoline. youtube.com
Despite the established computational methods for determining these properties, a specific theoretical study detailing the electrophilicity and nucleophilicity indices for This compound could not be located in the searched scientific literature. Therefore, a data table for these specific indices cannot be provided.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinoline |
In Vitro Biological Activity and Cellular Mechanism Exploration of Quinolin 8 Yl 2 Methylbenzoate
Enzyme Inhibition Assays with Specific Target Enzymes (In Vitro)
The quinoline (B57606) nucleus is a well-established pharmacophore known to interact with a variety of enzymes. While direct inhibitory data for Quinolin-8-yl 2-methylbenzoate (B1238997) is not available, studies on related quinoline derivatives suggest potential targets.
One area of interest is the inhibition of enzymes involved in cancer progression. For instance, a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase , a serine/threonine kinase involved in cell growth, proliferation, and apoptosis. researchgate.net Molecular modeling from this study suggested that the 8-hydroxy-quinoline-7-carboxylic acid scaffold interacts with key residues within the ATP-binding pocket of the enzyme. researchgate.net Another study on quinoline amide derivatives identified potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key enzyme in angiogenesis. researchgate.net Specifically, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrated significant inhibitory activity against both VEGFR-2 kinase and human umbilical vein endothelial cells (HUVEC) with IC₅₀ values of 3.8 nM and 5.5 nM, respectively. researchgate.net
Furthermore, quinoline derivatives have been developed as inhibitors of phosphodiesterase 5 (PDE5) , an enzyme implicated in neurodegenerative diseases like Alzheimer's. One such derivative, compound 7a , was found to be a highly potent and selective PDE5 inhibitor with an IC₅₀ of 0.27 nM. nih.gov
The quinoline scaffold has also been incorporated into inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes. A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides showed inhibitory activity against several human CA isoforms (hCA I, hCA II, and hCA IV) in the low to high nanomolar range. researchgate.net For example, compound 5h from this series was a potent inhibitor of hCA I and hCA II with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. researchgate.net
Additionally, due to the ester linkage, Quinolin-8-yl 2-methylbenzoate is likely to be a substrate for carboxylesterases (CES) . A study on the metabolic fate of related synthetic cannabinoid receptor agonists, QMMSB and QMiPSB, which also contain a quinolin-8-yl ester structure, revealed that their hydrolysis is a key metabolic step. The enzymatic ester hydrolysis of QMiPSB was primarily catalyzed by hCES1 isoforms. nih.gov These compounds were also found to be metabolized by various cytochrome P450 (CYP) isozymes, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5 , which were involved in hydroxylation events. nih.gov
Finally, some quinoline derivatives have shown inhibitory activity against acetylcholinesterase (AChE) , an enzyme critical in neurotransmission. dergipark.org.tr
Table 1: In Vitro Enzyme Inhibition by Structurally Related Quinoline Derivatives
| Compound Class/Derivative | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 8-Hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 kinase | Potent inhibition | researchgate.net |
| 5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide | VEGFR-2 kinase | IC₅₀ = 3.8 nM | researchgate.net |
| Quinoline derivative 7a | Phosphodiesterase 5 (PDE5) | IC₅₀ = 0.27 nM | nih.gov |
| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide 5h | Carbonic Anhydrase I (hCA I) | Kᵢ = 61.9 nM | researchgate.net |
| 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide 5h | Carbonic Anhydrase II (hCA II) | Kᵢ = 33.0 nM | researchgate.net |
| Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate (QMiPSB) | Carboxylesterase (hCES1) | Substrate | nih.gov |
| Quinoline esters containing amino acids | Acetylcholinesterase (AChE) | Inhibition observed | dergipark.org.tr |
Receptor Binding Profiling (e.g., GPCRs, Nuclear Receptors) (In Vitro)
The quinoline scaffold is present in molecules that bind to various receptor families, including G-protein coupled receptors (GPCRs) and nuclear receptors.
Research has pointed to the potential of quinoline derivatives to interact with the Calcitonin gene-related peptide (CGRP) receptor , a class B GPCR implicated in migraines. nih.gov In silico studies have suggested that quinoline derivatives could act as competitive inhibitors at this receptor. nih.gov Another class of GPCRs, the Toll-like receptors (TLRs) , which are involved in the innate immune response, are also targeted by quinoline derivatives. Imidazoquinolines, for example, are known agonists of TLR7 and TLR8. nih.gov
While direct binding studies of this compound to specific nuclear receptors are not available, nuclear receptors are a well-established class of ligand-activated transcription factors that are targeted by a wide array of small molecules for the treatment of various diseases. nih.gov
Cellular Assays for Specific Biological Pathways (In Vitro Cell Lines)
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Numerous studies have demonstrated the pro-apoptotic potential of quinoline derivatives in various cancer cell lines.
For instance, the synthesis and evaluation of a Quinoline-2-carboxylic acid aryl ester revealed its ability to induce apoptosis in PC3 prostate cancer cells. nih.gov This compound was shown to arrest the cell cycle in the S phase, increase the expression of the pro-apoptotic protein Bax , and decrease the expression of the anti-apoptotic protein Bcl-2 . nih.gov This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of caspases-7 and -9 , key executioners of the apoptotic cascade. nih.gov Similarly, a study on quinoline-based thiazolidinone derivatives showed that the lead compound induced apoptosis in HCT-116 colon cancer cells, arresting the cell cycle at the G2/M and S phases. researchgate.net
Autophagy Modulation Studies
Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, sometimes promoting survival and other times contributing to cell death. The modulation of autophagy is therefore a promising therapeutic strategy.
A notable study on a novel quinolin-8-yl-nicotinamide, QN523 , demonstrated its ability to induce autophagy in pancreatic cancer cells. nih.govnih.gov Treatment with QN523 led to a significant increase in the expression of several genes implicated in autophagy, including WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B . nih.gov The study also suggested that the compound activates the stress response pathway, which is often linked to the induction of autophagy. nih.govnih.gov The process of autophagy involves several key stages, including the formation of a phagophore, which engulfs cellular components to form an autophagosome that later fuses with a lysosome for degradation. encyclopedia.pub Various natural and synthetic compounds can modulate this pathway at different stages. encyclopedia.pubmdpi.com
Signaling Pathway Interrogation (e.g., Kinases, Proteases)
The ability of quinoline derivatives to interfere with key cellular signaling pathways is a cornerstone of their therapeutic potential. A significant body of research points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB transcription factor is a master regulator of inflammation, and its dysregulation is linked to various chronic diseases, including cancer. nih.govnih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by IκB proteins. nih.gov Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov A novel quinoline inhibitor, referred to as Q3 , was shown to inhibit the canonical NF-κB pathway by interfering with the DNA-binding activity of NF-κB. nih.govnih.gov This compound was found to inhibit TNF-induced transcription of NF-κB target genes at concentrations as low as 5 μM. nih.gov
Antimicrobial Activity Studies (Bacteria, Fungi, Viruses - In Vitro)
The quinoline core is a fundamental component of many antimicrobial agents. The parent compound, 8-hydroxyquinoline (B1678124) (8-HQ) , and its derivatives are known for their broad-spectrum antibacterial and antifungal properties. nih.gov This activity is often attributed to the chelation of metal ions essential for microbial growth and the ability of the quinoline ring to intercalate into DNA.
Studies on various quinoline-based compounds have demonstrated significant antimicrobial efficacy. For example, a series of hybrid quinoline-sulfonamide metal complexes were tested for their antimicrobial activity. nih.gov The cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showed excellent activity against the Gram-positive bacterium Staphylococcus aureus (MIC = 0.19 µg/mL) and the fungus Candida albicans (MIC = 0.19 µg/mL), as well as very good activity against the Gram-negative bacterium Escherichia coli (MIC = 6.09 µg/mL). nih.gov
Another study on quinoline-based hydroxyimidazolium hybrids also reported potent antimicrobial activity. nih.gov Hybrid 7b was particularly effective against S. aureus with a MIC of 2 µg/mL and against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/mL. nih.gov The antifungal activity of these hybrids was most pronounced against Cryptococcus neoformans, with MIC values for some derivatives as low as 15.6 µg/mL. nih.gov
The benzoate (B1203000) moiety of this compound may also contribute to its antimicrobial properties, as benzoic acid and its esters are known to possess antifungal activity. mdpi.com
Table 2: In Vitro Antimicrobial Activity of Structurally Related Quinoline Derivatives
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | Staphylococcus aureus | 0.19 µg/mL | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | Escherichia coli | 6.09 µg/mL | nih.gov |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | Candida albicans | 0.19 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |
| 8-Hydroxyquinoline derivatives | Candida species | MICs ranging from 31.25 to 1000 µg/mL | nih.gov |
| 2-isopropy, 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC₅₀ = 3.03 µM | nih.gov |
Cellular Uptake, Distribution, and Intracellular Target Localization Studies (In Vitro Cell Systems)
No studies have been published that investigate the cellular uptake, distribution, or intracellular target localization of this compound in any in vitro cell systems. Research on other quinoline-based compounds has shown that some can localize within the cell nucleus and induce DNA damage, suggesting potential mechanisms of action for this class of molecules. rsc.org However, without specific experimental data for this compound, any discussion on its cellular behavior would be purely speculative.
Therefore, a data table summarizing cellular uptake and localization cannot be provided.
Future Research Directions and Emerging Avenues for Quinolin 8 Yl 2 Methylbenzoate Studies
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has evolved significantly, moving towards more environmentally friendly and efficient methods. tandfonline.comtandfonline.com Traditional methods like the Skraup and Doebner-von Miller syntheses often require harsh conditions and produce significant waste. tandfonline.comtandfonline.com Future research on the synthesis of Quinolin-8-yl 2-methylbenzoate (B1238997) will likely focus on green chemistry principles. tandfonline.comtandfonline.com
A plausible and direct synthetic route to Quinolin-8-yl 2-methylbenzoate involves the esterification of 8-hydroxyquinoline (B1678124) with 2-methylbenzoic acid. A reported method for a similar compound, quinoline-8-yl-4-((4-n-alkoxy benzylidene) amino) benzoate (B1203000), utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (B109758) (DCM) at room temperature. tandfonline.com This approach could be adapted for the synthesis of the target compound.
Future advancements in this area could involve:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of various quinoline derivatives. rsc.org
Catalyst development: The exploration of novel, reusable, and more environmentally benign catalysts, such as solid acids (e.g., montmorillonite (B579905) K-10) or nanoparticles, could offer greener alternatives to traditional methods. tandfonline.comrsc.org
One-pot reactions: Designing multi-component reactions where the quinoline core is first synthesized and then esterified in a single pot would enhance efficiency and reduce waste. mdpi.com
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Modified DCC/DMAP Coupling | Esterification of 8-hydroxyquinoline and 2-methylbenzoic acid. tandfonline.com | Direct, established method for similar esters. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Reduced reaction times, potentially higher yields, and cleaner reactions. |
| Green Catalysis | Employment of reusable or biodegradable catalysts. tandfonline.com | Increased sustainability and reduced environmental impact. |
| One-Pot Synthesis | Combination of multiple synthetic steps without isolating intermediates. mdpi.com | Improved operational efficiency and atom economy. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. nih.govnih.govresearchgate.netnih.gov These activities are often attributed to the metal-chelating properties of the 8-hydroxyquinoline moiety. nih.gov While the biological profile of this compound itself is not established, its structural similarity to other bioactive quinolines suggests it could be a promising candidate for drug discovery.
Future research should focus on screening this compound against a variety of biological targets. Potential areas of exploration include:
Anticancer Activity: Derivatives of 8-hydroxyquinoline have shown potent anticancer activity. nih.govmdpi.com The target compound could be evaluated against various cancer cell lines to determine its antiproliferative effects. Mechanistic studies could then investigate its role in inducing apoptosis, cell cycle arrest, or inhibiting key signaling pathways.
Antimicrobial and Antifungal Activity: The quinoline nucleus is a core component of many antimicrobial and antifungal agents. nih.gov Investigating the efficacy of this compound against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.
Neurodegenerative Diseases: Given the role of metal dysregulation in diseases like Alzheimer's, the metal-chelating potential of the parent 8-hydroxyquinoline scaffold makes its derivatives interesting candidates for neuroprotection. nih.govbenthamscience.com Studies could explore if this compound can modulate metal-induced neurotoxicity or Aβ aggregation. benthamscience.comresearchgate.net
Integration into Advanced Materials for Next-Generation Technologies
Quinoline derivatives are gaining prominence in materials science, particularly in the field of organic electronics. nih.gov 8-Hydroxyquinoline and its metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. researchgate.netdergipark.org.tr
The future integration of this compound into advanced materials could be explored in several ways:
Organic Light-Emitting Diodes (OLEDs): The compound could be investigated as a host material, an electron-transporting material, or an emissive layer component in OLED devices. researchgate.netresearchgate.net The introduction of the 2-methylbenzoate group could modify the electronic properties and molecular packing of the 8-hydroxyquinoline core, potentially leading to improved device performance, such as enhanced efficiency or altered emission color. researchgate.net
Fluorescent Chemosensors: The inherent fluorescence of the quinoline ring makes its derivatives excellent candidates for chemosensors. crimsonpublishers.comnih.gov Research could focus on whether this compound or its analogs exhibit changes in their fluorescence properties upon binding to specific metal ions or other analytes.
| Potential Application | Role of this compound | Potential Advantages |
| Organic Light-Emitting Diodes (OLEDs) | Host, electron-transport, or emissive material. researchgate.netresearchgate.net | Modified electronic properties, improved processability, and potentially enhanced device stability or efficiency. |
| Fluorescent Chemosensors | Fluorescent reporter for analyte detection. crimsonpublishers.comnih.gov | High sensitivity and selectivity for specific ions or molecules. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comresearchgate.net For a compound like this compound, where experimental data is sparse, computational approaches can provide valuable predictions and guide future research.
Emerging avenues in this domain include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed for a series of quinoline esters to correlate their structural features with their biological activities. mdpi.comresearchgate.net This would allow for the rational design of more potent analogs of this compound.
Predictive Modeling of Physicochemical Properties: Machine learning algorithms can be trained on large datasets of known compounds to predict properties like solubility, toxicity, and metabolic stability. mdpi.compubpub.org Applying such models to this compound can help prioritize experimental studies.
De Novo Design: Generative AI models can design novel quinoline derivatives with desired properties, such as high binding affinity to a specific biological target or optimized photophysical characteristics for material applications.
Development of Next-Generation Chemical Probes and Tools for Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. youtube.com The quinoline scaffold is a key component in many fluorescent probes due to its favorable photophysical properties. crimsonpublishers.comcrimsonpublishers.com
Future research could focus on developing this compound and its derivatives as:
Fluorescent Probes for Bio-imaging: The compound could be functionalized to target specific organelles or biomolecules within living cells. crimsonpublishers.comnih.gov Its fluorescence could then be used to visualize these targets using advanced microscopy techniques.
Sensors for Biologically Relevant Analytes: By modifying the 2-methylbenzoate moiety, it may be possible to create selective sensors for metal ions, reactive oxygen species, or other small molecules implicated in disease. nih.govresearchgate.netnih.gov
Interdisciplinary Approaches in Chemical Biology, Materials Science, and Analytical Chemistry
The full potential of this compound can best be unlocked through interdisciplinary collaboration. The convergence of different scientific fields will be crucial for a comprehensive understanding and application of this compound.
Chemical Biology and Medicinal Chemistry: The synthesis of new analogs and their evaluation against biological targets will drive the discovery of potential therapeutic applications. nih.govnih.gov
Materials Science and Engineering: The characterization of the compound's photophysical and electronic properties will inform its use in electronic devices like OLEDs. nih.govdergipark.org.tr
Analytical Chemistry: The development of this compound-based sensors will rely on a deep understanding of its interactions with various analytes and the resulting spectroscopic changes. nih.gov
By leveraging expertise from these diverse fields, a holistic picture of the structure-property-activity relationships of this compound can be established, paving the way for its application in both medicine and technology.
Q & A
Q. What are the standard synthetic routes for Quinolin-8-yl 2-methylbenzoate, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via esterification or coupling reactions. For example, analogous quinoline derivatives are prepared by refluxing quinolin-8-ol with activated benzoic acid derivatives (e.g., acid chlorides) in anhydrous solvents like dichloromethane or ethanol, using catalysts such as DMAP (4-dimethylaminopyridine) . Slow evaporation of ethanol solutions has been employed to obtain single crystals for structural validation, with yields dependent on solvent purity, temperature control, and reaction time . Optimization may involve varying molar ratios, solvent polarity, or microwave-assisted synthesis to reduce side products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and quinoline ring vibrations (C=N/C=C, 1600–1450 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., methyl groups at δ 2.5–2.7 ppm, aromatic protons at δ 7.0–8.5 ppm), while ¹³C NMR confirms ester linkages (C=O at ~165 ppm) .
- X-ray Crystallography : Resolves bond lengths, angles, and molecular packing. Hydrogen atoms are often geometrically constrained during refinement using software like SHELXL .
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Stability tests under varying pH, temperature, and light exposure are essential for applications like fluorescence studies. For in vitro assays, stock solutions in DMSO (≤1% v/v) are recommended to avoid cellular toxicity .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved, particularly in distinguishing regioisomers?
Contradictions in IR or NMR data often arise from positional isomerism or solvent effects. For example, methyl group positioning on the benzoate moiety alters electronic environments, shifting carbonyl peaks in IR. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) can differentiate isomers by correlating proton-proton coupling and spatial proximity . Computational methods, such as density functional theory (DFT), predict vibrational frequencies and NMR chemical shifts to validate experimental observations .
Q. What strategies are recommended for designing fluorescence-based assays using this compound as a chemosensor?
Quinoline derivatives exhibit metal-binding fluorescence "turn-on" effects. To design assays:
- Ligand Modification : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the quinoline ring to enhance selectivity for Zn²⁺ or Cu²⁺ .
- Quantum Yield Optimization : Compare solvents (e.g., acetonitrile vs. methanol) and pH conditions to maximize emission intensity.
- Interference Testing : Screen for false positives using competing ions (e.g., Ca²⁺, Mg²⁺) and validate with inductively coupled plasma mass spectrometry (ICP-MS) .
Q. How do crystallographic refinement discrepancies impact the interpretation of this compound’s supramolecular interactions?
Disordered solvent molecules or incomplete occupancy in crystal lattices can skew hydrogen-bonding or π-π stacking analyses. Using the SQUEEZE algorithm in SHELXL removes electron density contributions from disordered regions, improving model accuracy . Pair distribution function (PDF) analysis may supplement single-crystal data for amorphous or polycrystalline samples.
Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic or biological systems?
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites .
- Solvent Effects : Apply the polarizable continuum model (PCM) to assess solvation energies in reaction mechanisms .
Methodological Guidance
Q. How should researchers address inconsistencies in reported fluorescence quantum yields for this compound-based probes?
- Standardize Measurements : Use rhodamine B or quinine sulfate as reference standards under identical instrument settings (λex, slit widths).
- Correct for Inner Filter Effects : Dilute samples to optical densities <0.1 at excitation wavelengths .
- Publish Full Protocols : Detail instrument calibration, solvent purity, and temperature control to enhance reproducibility .
Q. What are best practices for synthesizing and characterizing derivatives with modified ester or quinoline moieties?
- Stepwise Functionalization : Protect reactive sites (e.g., quinoline nitrogen) before esterification to prevent side reactions.
- Chromatographic Purity : Use HPLC with C18 columns (acetonitrile/water gradient) to separate derivatives, validated by mass spectrometry .
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting points and polymorphic transitions.
Q. How can systematic reviews on this compound applications avoid biases from naming inconsistencies in literature searches?
- Expand Search Terms : Include IUPAC names, common synonyms (e.g., "8-hydroxyquinoline benzoate"), and CAS numbers.
- Database Selection : Prioritize PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "quinolin-8-yl" AND "methylbenzoate") .
- Manual Screening : Cross-reference patents and non-English journals for overlooked studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
